molecular formula C14H16O3 B1421901 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one CAS No. 1255147-48-8

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one

Cat. No. B1421901
M. Wt: 232.27 g/mol
InChI Key: FGSUULBFIUGQEH-UHFFFAOYSA-N
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Description

This usually involves the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This involves the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants, products, and mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Molecular Structure Analysis

  • The molecular structure of a derivative of bicyclo (3.3.1) non-3-ene-2-one, closely related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was analyzed using both experimental and theoretical methods, including X-ray diffraction and NMR-DFT-GIAO calculations (Jiménez-Cruz et al., 2013).

Synthesis and Enantiomeric Pairing

  • A study on the synthesis of cyclohexenecarboxylic acid derivatives, which are structurally similar to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, revealed insights into enantiomeric pairing and crystalline formation (Xie, Meyers, & Robinson, 2004).

Synthesis of Related Compounds

  • The synthesis of compounds like 3-ethynyl-4-methylcyclohex-3-en-1-ol, which share a cyclohexene core with 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, provided insights into chemical reactions and structural properties (Dawson, Dixon, Littlewood, & Lythgoe, 1971).

Analytical Profiling in Biological Matrices

  • A study focused on the analytical profiling of psychoactive arylcyclohexylamines, substances related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was conducted to understand their characteristics in biological matrices like blood and urine (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Crystal Structure and Molecular Interaction Studies

  • The crystal structure of Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate, a compound with a similar structure to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was investigated, providing insights into molecular interactions (Badshah, Hasan, Barbarín, Abbas, & Ali, 2008).

Synthesis of Enantiomerically Pure Derivatives for HIV Research

  • Research on the synthesis of enantiomerically pure derivatives of cyclohexenyl and cyclohexyl purines, structurally related to 5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one, was conducted, although these compounds were found to be inactive against HIV (Rosenquist Å, Kvarnström, Classon, & Samuelsson, 1996).

Enantiomeric Separation in Anticancer Agents

Safety And Hazards

This involves the study of the compound’s toxicity, environmental impact, and precautions for handling and storage.


Future Directions

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Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information may not be available. If you have a specific compound that is well-documented, I would be able to provide more detailed information.


properties

IUPAC Name

5-(2-ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14-6-4-3-5-13(14)10-7-11(15)9-12(16)8-10/h3-6,9-10,15H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSUULBFIUGQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=CC(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Ethoxyphenyl)-3-hydroxycyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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